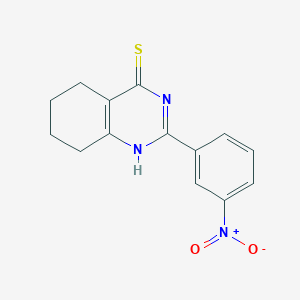

2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-17(19)10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(20)16-13/h3-5,8H,1-2,6-7H2,(H,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENKKPUEDIECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid on a suitable aromatic precursor.

Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The thiol group exhibits nucleophilic behavior, enabling reactions with electrophilic reagents.

Alkylation

Reaction with alkyl halides (e.g., ethyl iodide, 2-chloroacetamide) in ethanol under reflux with sodium acetate yields S-alkylated derivatives (e.g., 3-ethylthio-5,6,7,8-tetrahydroisoquinoline) .

Example :

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Ethyl iodide | 3-Ethylthioquinazoline | 85–90 | Reflux, 1 h, NaOAc | |

| 2-Chloroacetamide | (Tetrahydroquinazolin-3-ylthio)acetamide | 93–96 | Reflux, ethanol, 1 h |

Aryl Substitution

The nitrophenyl group undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions, though reactivity is moderated by the electron-withdrawing nitro group .

Thiol Oxidation

Controlled oxidation of the -SH group forms disulfides or sulfonic acids:

Strong oxidants (e.g., KMnO₄) convert the thiol to a sulfonic acid (-SO₃H) .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine:

This generates 2-(3-aminophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol , a precursor for further functionalization .

Cyclization Reactions

Heating with sodium carbonate in ethanol induces Thorpe-Ziegler cyclization , forming fused thieno[2,3-c]isoquinoline derivatives (e.g., compound 6b–g ) .

Mechanism :

-

Intramolecular nucleophilic attack by the thiolate on an adjacent carbonyl group.

-

Cyclization to form a six-membered thieno-isoquinoline ring.

| Starting Material | Cyclized Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 5b | Thieno[2,3-c]isoquinoline-2-carboxamide | Na₂CO₃, EtOH | 78–82 |

Biological Activity Modulation

Derivatives exhibit anticancer and antioxidant properties:

-

Anticancer Activity : Moderate inhibition against pancreatic (PACA2) and lung (A549) cancer cell lines (IC₅₀ = 12–45 μM) .

-

Antioxidant Activity : High radical scavenging (IC₅₀ = 8–15 μM) due to the thiol and phenolic groups .

Structural Characterization

Key spectroscopic data for reaction products:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the anticancer properties of quinazoline derivatives. For instance, compounds similar to 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases or modulation of signaling pathways associated with tumor growth .

- A case study demonstrated that derivatives with similar structures exhibited significant antiproliferative activity against lung and colon cancer cell lines, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- The thiol group in the compound may enhance its ability to interact with microbial enzymes or cell membranes, leading to antimicrobial effects. Research indicates that thiol-containing compounds can disrupt bacterial cell walls or inhibit essential enzymes .

- A study highlighted the effectiveness of related compounds against resistant strains of bacteria, indicating a potential for developing new antimicrobial agents based on this scaffold .

-

Neuroprotective Effects :

- Some derivatives have been explored for neuroprotective applications. The ability of thiols to act as antioxidants may protect neuronal cells from oxidative stress-related damage. Preliminary studies suggest that these compounds could mitigate neurodegenerative conditions by reducing oxidative damage .

Material Science Applications

- Synthesis of Functional Materials :

- The unique properties of this compound allow it to be used as a precursor for synthesizing novel materials. Its ability to form coordination complexes with metals can lead to the development of catalysts or sensors .

- Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Environmental Applications

- Pollutant Detection :

- The compound's reactivity makes it a candidate for developing sensors for detecting environmental pollutants. Its ability to form complexes with heavy metals can be utilized in designing sensitive detection methods for environmental monitoring .

- Studies indicate that similar compounds can selectively bind to specific pollutants, allowing for efficient removal from contaminated water sources.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could facilitate binding to specific sites, while the thiol group might participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol with structurally analogous compounds, focusing on molecular properties, substituent effects, and biological activities.

*Estimated using fragment-based logP calculations.

†Estimated based on analogous chlorinated heterocycles.

Key Comparison Points:

Substituent Effects: Nitro vs. Positional Isomerism: Derivatives with 3-nitrophenyl substituents (e.g., in and ) show distinct reactivity in cyclization reactions compared to 4-nitrophenyl analogs, suggesting that the nitro group’s position affects electronic distribution and steric interactions .

Molecular Properties :

- The target compound’s estimated logP (~3.5) is lower than benzylsulfanyl or cyclohexylsulfanyl derivatives (logP 5.49–6.1), indicating better aqueous solubility, which may improve bioavailability .

- The thiol group in the target compound could enable disulfide bond formation or metal chelation, unlike methylthio or sulfanyl ethers in analogs .

Biological Activity: Enzyme Inhibition: Tetrahydroquinazoline derivatives are less potent DNA gyrase inhibitors than tetrahydrobenzothiazoles (e.g., IC₅₀ values in nanomolar vs. micromolar ranges) . This suggests that scaffold rigidity and substituent electronics critically influence activity. Anticancer Potential: Related nitrophenyl-containing tetrahydroisoquinolines () exhibit anticancer activity, implying that the target compound’s nitro-thiol combination may synergize for cytotoxicity .

Research Findings and Implications

- Synthetic Feasibility : The target compound could be synthesized via routes analogous to and , such as reacting 5,6,7,8-tetrahydroquinazoline-4-thiol with 3-nitrobenzyl halides under basic conditions .

- Activity Prediction : Molecular docking studies (as in ) suggest that the 3-nitrophenyl group may form hydrogen bonds with residues like Asp73 or Arg136 in enzyme active sites, while the thiol could interact with cysteine residues .

- Toxicity Considerations : Chlorinated analogs () require stringent safety protocols, but the nitro-thiol combination in the target compound may pose distinct risks (e.g., nitro group reduction leading to reactive intermediates) .

Biological Activity

Chemical Structure and Properties

The compound features the following structural characteristics:

- Chemical Formula : C14H13N3O2S

- IUPAC Name : 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione

The presence of both the nitro group (–NO₂) and the thiol group (–SH) suggests diverse chemical reactivity, which may contribute to various biological activities. The nitro group is known for its electron-withdrawing properties, while the thiol group can participate in redox reactions and form disulfide bonds.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol exhibit a range of biological activities. However, specific studies directly investigating this compound's effects are scarce. Here are some notable findings related to its biological activity:

Anticancer Potential

Similar compounds have shown promising anticancer properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 5-Nitroindole | Anti-inflammatory | |

| 2-Amino-5-nitrophenylbenzothiazole | Antitumor activity |

While direct studies on this compound are lacking, its structural analogs indicate potential efficacy against various cancer cell lines.

Mechanistic Insights

The mechanisms of action for related compounds often involve:

- Inhibition of Tubulin Polymerization : Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Thiol-containing compounds can modulate oxidative stress pathways.

Case Studies and Research Findings

Although specific case studies on this compound are not available in the literature, insights can be drawn from related compounds:

- Inhibition of CDC25 Phosphatase : Research on similar quinazoline derivatives has demonstrated their ability to inhibit dual specificity protein phosphatases such as CDC25. This inhibition can lead to cell cycle arrest in cancer cells by preventing dephosphorylation of cyclin-dependent kinases (CDKs) .

- Antioxidant Activity : Compounds with thiol groups are often evaluated for their antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thiol, and how can its purity be verified?

- Methodological Answer: A common approach involves heterocyclic condensation reactions. For example, derivatives of tetrahydroquinazoline-thiols are synthesized via catalytic cyclization in PEG-400 under mild conditions (70–80°C) using Bleaching Earth Clay (pH 12.5) as a catalyst. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC), followed by recrystallization from aqueous acetic acid . Characterization typically employs IR spectroscopy (to confirm thiol S-H stretches ~2500 cm⁻¹) and (to identify aromatic protons and tetrahydroquinazoline ring protons) .

Q. Which spectroscopic techniques are most reliable for characterizing the nitro and thiol functional groups in this compound?

- Methodological Answer:

- IR Spectroscopy: The nitro group (-NO) shows strong asymmetric and symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The thiol (-SH) group exhibits a weak-to-medium S-H stretch around 2550 cm⁻¹ .

- : Protons adjacent to the nitro group (e.g., aromatic protons on the 3-nitrophenyl ring) appear deshielded (δ 8.0–8.5 ppm). The tetrahydroquinazoline ring protons resonate as multiplet signals between δ 1.5–3.0 ppm .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high yields?

- Methodological Answer: Ethanol and water mixtures are widely used for recrystallization due to their polarity gradient. For example, cooling a hot ethanolic solution of the compound in ice water precipitates pure crystals with minimal impurities. Ethanol alone is also effective for thermally stable derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield of this compound?

- Methodological Answer:

- Solvent Effects: Polar aprotic solvents like PEG-400 enhance reaction efficiency by stabilizing intermediates. For example, PEG-400 reduces side reactions in cyclization steps compared to toluene or 1-butanol .

- Catalysts: Bleaching Earth Clay (pH 12.5) improves regioselectivity by activating electrophilic sites. Acidic catalysts (e.g., glacial acetic acid) are used in Schiff base formation but may degrade nitro groups .

- Temperature: Optimal yields are achieved at 70–80°C; higher temperatures risk decomposition of the nitro group .

Q. How can computational methods be applied to predict the biological activity or stability of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including nitro group charge distribution and thiol group reactivity. Molecular docking studies against target proteins (e.g., enzymes) assess potential bioactivity. Stability is predicted via thermodynamic parameters (e.g., Gibbs free energy of decomposition) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected splitting patterns) for this compound?

- Methodological Answer:

- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., ring puckering in tetrahydroquinazoline) causing splitting.

- 2D NMR (COSY, HSQC): Assigns overlapping signals by correlating - and - couplings.

- X-ray Crystallography: Provides definitive structural confirmation if NMR data remain ambiguous .

Data-Driven Research Challenges

Q. How can researchers optimize substituent positions (e.g., nitro vs. chloro) on the phenyl ring to enhance biological activity?

- Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., 2-(4-nitrophenyl) or 2-(3-chlorophenyl) derivatives) and test against biological targets.

- Electron-Withdrawing Effects: Nitro groups enhance electrophilicity, potentially increasing binding affinity to nucleophilic enzyme sites. Chloro groups may improve lipophilicity and membrane permeability .

Q. What are the limitations of current synthetic protocols for scaling up production of this compound?

- Methodological Answer:

- Catalyst Recovery: Homogeneous catalysts (e.g., acetic acid) are difficult to separate post-reaction. Switching to heterogeneous catalysts (e.g., Bleaching Earth Clay) improves recyclability.

- Solvent Volume: PEG-400, while efficient, requires large volumes. Solvent-free or microwave-assisted methods may reduce environmental footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.